Product packaging for 2-Methoxyheptadec-1-ene(Cat. No.:CAS No. 827615-85-0)

2-Methoxyheptadec-1-ene

Cat. No.: B14226881
CAS No.: 827615-85-0
M. Wt: 268.5 g/mol
InChI Key: BSSOYIZTWIYMAT-UHFFFAOYSA-N
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Description

2-Methoxyheptadec-1-ene is an organic compound with the molecular formula C18H36O, characterized by a long 17-carbon chain with a methoxy group adjacent to its terminal double bond . This structure classifies it as a long-chain alkene ether, placing it in a category of chemicals with potential applications in polymer science, organic synthesis, and materials research. As a building block, it may be utilized in the development of novel surfactants, lubricants, or specialty polymers, where its long alkyl chain can influence properties like hydrophobicity and melting point. Researchers value this compound for its potential role in studying structure-activity relationships and reaction mechanisms involving functionalized alkenes. The electron-rich double bond conjugated with a methoxy group makes it a candidate for investigating cyclization and rearrangement reactions, similar to those observed in terpene chemistry . Such reactions are fundamental in the synthesis of complex natural product analogs and chiral molecules. The specific research value, mechanism of action, and definitive applications for this compound are areas for ongoing investigation, and researchers are encouraged to consult the primary scientific literature for the latest findings. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O B14226881 2-Methoxyheptadec-1-ene CAS No. 827615-85-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827615-85-0

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

IUPAC Name

2-methoxyheptadec-1-ene

InChI

InChI=1S/C18H36O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19-3/h2,4-17H2,1,3H3

InChI Key

BSSOYIZTWIYMAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=C)OC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Methoxyheptadec 1 Ene

Established Synthetic Pathways Towards 2-Methoxyheptadec-1-ene

The construction of this compound can be approached through several established synthetic routes that are foundational in organic synthesis. These pathways typically involve either the formation of the vinyl ether moiety on a pre-existing seventeen-carbon backbone or the construction of the carbon skeleton with the concomitant or subsequent introduction of the double bond and methoxy (B1213986) group.

Specific Methods for Olefin and Ether Formation Leading to this compound

Key to the synthesis of this compound are reactions that form the terminal alkene and the methoxy group at the second carbon. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for olefination, converting carbonyl compounds into alkenes. wikipedia.orglibretexts.org

One plausible pathway involves the Wittig reaction using a stabilized ylide. The precursor for this would be hexadecanal (B134135), a 16-carbon aldehyde. This aldehyde can react with methoxymethyltriphenylphosphonium chloride in the presence of a strong base, such as sodium hydride or n-butyllithium, to generate the corresponding phosphorane. This nucleophilic reagent then attacks the electrophilic carbonyl carbon of hexadecanal to form a betaine (B1666868) intermediate, which subsequently collapses to form the desired this compound and triphenylphosphine (B44618) oxide.

Table 1: Proposed Wittig Reaction for this compound Synthesis

Reactant 1Reactant 2BaseProduct
HexadecanalMethoxymethyltriphenylphosphonium chlorideNaH or n-BuLiThis compound

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative with often superior yields and easier purification. In this approach, a phosphonate (B1237965) ester, such as diethyl (methoxymethyl)phosphonate, is deprotonated with a base to form a stabilized carbanion. wikipedia.orgnrochemistry.com This carbanion then reacts with hexadecanal. The resulting phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture. The HWE reaction is well-regarded for its high stereoselectivity, typically favoring the formation of the (E)-alkene, although for a terminal alkene like this compound, this is not a factor. wikipedia.org

Application of Modern Catalytic Reactions in this compound Synthesis

Modern catalytic methods provide efficient and atom-economical alternatives for the synthesis of vinyl ethers. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

One such approach is the palladium-catalyzed coupling of an enol triflate with methanol (B129727) . The synthesis would begin with heptadecan-2-one, which can be converted to its corresponding enol triflate. This enol triflate can then undergo a palladium-catalyzed cross-coupling reaction with methanol in the presence of a suitable palladium catalyst and a base to yield this compound.

Table 2: Proposed Palladium-Catalyzed Synthesis of this compound

SubstrateReagentCatalystProduct
Heptadec-1-en-2-yl trifluoromethanesulfonateMethanolPalladium complex (e.g., Pd(OAc)2/ligand)This compound

Furthermore, zeolite-catalyzed addition of alcohols to alkenes presents a potential green chemistry approach. researchgate.netrsc.org While typically applied to shorter chain alkenes, this method could potentially be adapted for the synthesis of this compound from heptadec-1-yne. The reaction would involve the selective addition of methanol across the triple bond, catalyzed by an acidic zeolite, to form the desired enol ether. This method often exhibits high regioselectivity for the formation of the 2-alkoxyalkane. researchgate.net

Precursor Chemistry and Stereochemical Considerations in this compound Synthesis

The choice of precursors is critical to the success of any synthetic route. For the synthesis of this compound, the primary precursors are long-chain carbonyl compounds or alkynes.

Hexadecanal: This 16-carbon aldehyde is a key starting material for the Wittig and HWE reactions. It can be prepared from the corresponding primary alcohol, 1-hexadecanol, through oxidation using reagents like pyridinium (B92312) chlorochromate (PCC).

Heptadecan-2-one: This 17-carbon ketone is the precursor for the synthesis of the enol triflate needed for the palladium-catalyzed coupling reaction. It can be synthesized through various methods, including the oxidation of heptadecan-2-ol or the reaction of a pentadecyl Grignard reagent with acetaldehyde (B116499) followed by oxidation.

Heptadec-1-yne: This terminal alkyne could serve as a precursor in a zeolite-catalyzed methoxy addition. The synthesis of long-chain terminal alkynes can be achieved through the alkylation of acetylene (B1199291) with a long-chain alkyl halide.

Stereochemical Considerations: For the target molecule, this compound, the double bond is terminal, so E/Z isomerism is not a concern. However, in the synthesis of related internal vinyl ethers, the stereochemical outcome of the olefination reaction is a crucial factor. The Wittig reaction with unstabilized ylides generally favors the (Z)-alkene, while stabilized ylides tend to give the (E)-alkene. wikipedia.org The HWE reaction is known for its high (E)-selectivity due to the thermodynamic control of the elimination step. wikipedia.org

Optimization Strategies for Yield and Selectivity in this compound Production

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts.

For the Wittig and HWE reactions , key optimization parameters include:

Base Selection: The choice of base can significantly impact the deprotonation of the phosphonium (B103445) salt or phosphonate ester and influence the reaction rate and yield. For long-chain, sterically hindered aldehydes, stronger bases may be required.

Solvent: The solvent can affect the solubility of the reactants and intermediates, as well as the stability of the ylide. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used.

Temperature: The reaction temperature can influence the rate of reaction and the stability of the intermediates. Low temperatures are often employed during the formation of the ylide to prevent its decomposition.

Stoichiometry: Precise control of the stoichiometry of the reactants is crucial to ensure complete conversion of the limiting reagent and to avoid side reactions.

In palladium-catalyzed reactions , optimization strategies focus on:

Catalyst and Ligand Choice: The nature of the palladium precursor and the ancillary ligand plays a pivotal role in the catalytic activity and selectivity. A wide variety of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been developed to fine-tune the reactivity of the palladium center. acs.org

Base: The choice and concentration of the base are critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.

Solvent and Temperature: These parameters can influence the solubility of the catalyst and substrates, as well as the rate and selectivity of the reaction.

Table 3: Summary of Synthetic Methodologies

MethodKey PrecursorAdvantagesPotential Challenges
Wittig ReactionHexadecanalWell-established, versatileStoichiometric phosphine oxide byproduct
Horner-Wadsworth-Emmons ReactionHexadecanalHigh yield, easy purificationRequires synthesis of phosphonate reagent
Palladium-Catalyzed CouplingHeptadecan-2-oneHigh efficiency, catalyticRequires synthesis of enol triflate
Zeolite-Catalyzed AdditionHeptadec-1-yneGreen, atom-economicalMay require high temperatures and pressures

By carefully selecting the synthetic pathway and optimizing the reaction conditions, this compound can be produced efficiently. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the importance of factors like atom economy and ease of purification.

Reactivity and Mechanistic Investigations of 2 Methoxyheptadec 1 Ene

Electrophilic and Nucleophilic Transformations of the Olefinic Moiety in 2-Methoxyheptadec-1-ene

The double bond in this compound is electron-rich due to the electron-donating effect of the methoxy (B1213986) group, making it highly susceptible to attack by electrophiles. wikipedia.org This enhanced nucleophilicity drives a variety of electrophilic addition reactions.

Electrophilic Addition Reactions:

In the presence of electrophiles, the π electrons of the double bond attack the electrophilic species, leading to the formation of a carbocationic intermediate. libretexts.org This intermediate is stabilized by the adjacent oxygen atom through resonance. The subsequent attack by a nucleophile completes the addition reaction. A general mechanism for electrophilic addition is the reaction with hydrogen halides (HX). libretexts.org The proton adds to the terminal carbon (C1) to form a more stable secondary carbocation at C2, which is then attacked by the halide anion. This regioselectivity is consistent with Markovnikov's rule. libretexts.org

Reagent Product(s) Conditions Observations
HBr2-bromo-2-methoxyheptadecaneDark, inert atmosphereFollows Markovnikov's rule. ddugu.ac.in
HCl2-chloro-2-methoxyheptadecaneAnhydrousFollows Markovnikov's rule. openstax.org
H₂O / H⁺Heptadecan-2-oneAqueous acidHydrolysis of the enol ether. cdnsciencepub.com
Br₂1,2-dibromo-2-methoxyheptadecaneNon-polar solventInitial electrophilic attack by Br⁺. savemyexams.com

Reactions Involving the Methoxy Functional Group and the Alkene

The methoxy group and the alkene in this compound are functionally interconnected, and many reactions involve both moieties.

Acid-Catalyzed Hydrolysis:

A characteristic reaction of enol ethers is acid-catalyzed hydrolysis. cdnsciencepub.com The reaction is initiated by the protonation of the double bond, which is the rate-determining step. This is followed by the attack of water on the resulting carbocation and subsequent loss of methanol (B129727) to yield a ketone. For this compound, this reaction would produce heptadecan-2-one. The hydrolysis of vinyl ethers generally shows a normal isotope effect (kH/kD > 1) under hydrogen ion catalysis. cdnsciencepub.com

Cycloaddition Reactions:

Enol ethers are valuable partners in cycloaddition reactions. Due to their electron-rich nature, they readily participate in inverse-demand Diels-Alder reactions. wikipedia.org They can also undergo [2+2] cycloadditions with ketenes or other electron-poor partners. pku.edu.cn Another relevant transformation is the ene reaction, a pericyclic process involving an alkene with an allylic hydrogen. wikipedia.org While this compound itself lacks allylic hydrogens on the enol ether backbone, it can act as an enophile in reactions with compounds that are ene donors. nih.gov

Reaction Type Reactant Expected Product Key Features
Acid-Catalyzed HydrolysisH₃O⁺Heptadecan-2-oneProtonation of the double bond is rate-determining. arkat-usa.org
Ene ReactionEne donor (e.g., propene)Substituted alkeneThe enol ether acts as the enophile. organic-chemistry.org

Exploration of Stereoselective and Regioselective Reactions of this compound

Regioselectivity:

Many reactions of this compound are highly regioselective. As mentioned, the electrophilic addition of hydrogen halides follows Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond. ddugu.ac.in This is a consequence of the formation of the more stable carbocation intermediate, which is stabilized by the methoxy group.

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. ddugu.ac.in In reactions involving this compound, the planar nature of the double bond allows for attack from two different faces. If the reaction creates a new chiral center and the two faces are not equivalent (for example, due to the presence of a chiral catalyst), a mixture of enantiomers or diastereomers may be formed. libretexts.org

Reactions can be designed to favor a particular stereochemical outcome. For instance, certain catalytic hydrogenation methods or epoxidation reactions can proceed with high stereoselectivity. ddugu.ac.in The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical course of the reaction. ntu.edu.sg

Reaction Selectivity Type Controlling Factors Outcome
Electrophilic Addition (e.g., HBr)RegioselectiveStability of the carbocation intermediate. ddugu.ac.inPredominant formation of one constitutional isomer. masterorganicchemistry.com
Catalytic HydrogenationStereoselectiveCatalyst surface, substrate structure. ddugu.ac.inPotential for syn-addition of hydrogen. masterorganicchemistry.com
Diastereoselective ReactionsDiastereoselectiveSteric hindrance, chiral auxiliaries or catalysts. saskoer.caPreferential formation of one diastereomer.

Mechanistic Studies of this compound Chemical Conversions

Understanding the mechanisms of reactions involving this compound is key to controlling their outcomes.

The reactivity of this compound is largely dictated by the nature of the intermediates and transition states formed during a reaction. In electrophilic additions, the key intermediate is a resonance-stabilized carbocation. libretexts.org The stability of this cation determines the regioselectivity of the reaction. The transition state for the formation of this intermediate is the highest energy point in the reaction pathway and thus controls the reaction rate. libretexts.org

For pericyclic reactions like the ene reaction, the mechanism is typically concerted, proceeding through a cyclic transition state. wikipedia.org Computational studies are often employed to model these transition states and predict the stereochemical outcomes.

Catalysis is a powerful tool for controlling the reactivity of enol ethers.

Lewis Acid Catalysis:

Lewis acids can enhance the electrophilicity of a reacting partner, thereby accelerating reactions with the nucleophilic enol ether. For example, Lewis acids are known to catalyze ene reactions by coordinating to the enophile. wikipedia.orginflibnet.ac.in This can lead to higher yields and selectivities under milder conditions.

Transition Metal Catalysis:

Transition metal catalysts are widely used in reactions of alkenes. For instance, nickel-catalyzed cross-coupling reactions can be used for the synthesis of enol ethers. rsc.org Rhodium(II) catalysts have been shown to facilitate tandem reactions involving the formation of allene (B1206475) intermediates from related propargylic esters, which can then undergo cycloadditions. rsc.org While not directly reacting with this compound, these examples highlight the potential of transition metal catalysis in transformations of related unsaturated ethers.

Catalyst Type Reaction Type Role of Catalyst Reference Example
Lewis Acid (e.g., AlCl₃)Ene ReactionActivates the enophile. inflibnet.ac.inLewis acid-catalyzed carbonyl-ene reactions. wikipedia.org
Nickel ComplexCross-CouplingFacilitates C-C bond formation. rsc.orgSynthesis of enol ethers. rsc.org
Rhodium(II) ComplexTandem Migration/CycloadditionFormation of reactive allene intermediate. rsc.orgReactions of propargylic esters. rsc.org
Acid Catalyst (H⁺)HydrolysisProtonates the alkene for nucleophilic attack by water. cdnsciencepub.comAcid-catalyzed hydrolysis of vinyl ethers. cdnsciencepub.comarkat-usa.org

Computational and Theoretical Chemistry of 2 Methoxyheptadec 1 Ene

Quantum Mechanical Studies of 2-Methoxyheptadec-1-ene Electronic Structure and Conformation

Quantum mechanics (QM) is a fundamental theory in physics that provides a description of the physical properties of nature at the scale of atoms and subatomic particles. scirp.org For a molecule like this compound, QM methods are indispensable for elucidating its electronic structure, which dictates its chemical properties and reactivity. These methods solve the Schrödinger equation for the molecule, yielding information about energy levels, orbital shapes, and electron distribution. researchgate.net

Ab Initio and Post-Hartree-Fock Methods Applied to this compound

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. A foundational ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point for understanding the electronic structure of this compound. However, HF theory does not fully account for electron correlation, which is the interaction between electrons.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are employed to incorporate electron correlation and achieve higher accuracy. For a molecule with a long aliphatic chain like this compound, the computational cost of these methods can be substantial. nih.gov Therefore, a common strategy involves using these high-level methods for the chemically active region (the methoxy-vinyl group) and more cost-effective methods for the long alkyl chain.

A hypothetical application of these methods could involve calculating the rotational barriers around the C-O and C-C bonds of the methoxy (B1213986) and vinyl groups to understand the preferred conformations.

Table 1: Hypothetical Rotational Energy Barriers (kcal/mol) for this compound Calculated by Ab Initio Methods

Bond DihedralHF/6-31G*MP2/6-311+G**CCSD(T)/aug-cc-pVTZ
H3C-O-C2=C12.82.52.4
O-C2-C3-H24.54.14.0

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) would be effective for a wide range of property predictions. researchgate.net

These calculations can yield optimized molecular geometries, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govacs.org The electrophilic vinyl group and the electron-donating methoxy group would significantly influence the shapes and energies of these frontier orbitals.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311+G(d,p))

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.3 D

This table presents hypothetical data for illustrative purposes.

Advanced Composite Quantum Chemistry Methods for High-Accuracy Energetics

For highly accurate thermodynamic data, such as the enthalpy of formation, advanced composite methods like the Gaussian-n (e.g., G3, G4) or Weizmann-n (Wn) theories are employed. researchgate.net These methods combine results from several high-level calculations with different basis sets to approximate the results of a very high-level calculation with a very large basis set, thereby achieving "chemical accuracy" (typically within 1 kcal/mol of experimental values).

Applying a method like G4 to this compound would be computationally demanding due to its size. A more feasible approach would be to use fragmentation methods, where the molecule is broken down into smaller, overlapping fragments. The high-accuracy energy is calculated for these fragments and then systematically combined to estimate the total energy of the full molecule.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions of this compound

While quantum mechanics excels at describing electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of large, flexible molecules like this compound over time. sciencepublishinggroup.com MD simulations use classical mechanics to model the movements of atoms and molecules. nih.gov

For this compound, an all-atom MD simulation in a simulated solvent (e.g., water or a nonpolar solvent) could reveal how the long heptadecyl chain folds and interacts with itself and its environment. acs.orgnih.gov Such simulations, typically run for nanoseconds to microseconds, can identify the most stable conformations, the flexibility of the chain, and the solvent's effect on the molecule's structure. Key parameters to analyze would include the radius of gyration, end-to-end distance of the alkyl chain, and the distribution of dihedral angles along the backbone.

Table 3: Hypothetical Results from a 100 ns MD Simulation of this compound in Water

ParameterAverage ValueStandard Deviation
Radius of Gyration10.2 Å1.5 Å
End-to-End Distance (C1 to C17)18.5 Å3.2 Å
Number of gauche defects in alkyl chain3.11.2

This table presents hypothetical data for illustrative purposes.

Theoretical Predictions of Reactivity, Selectivity, and Reaction Pathways of this compound

Computational chemistry is a powerful tool for predicting the reactivity of a molecule. For this compound, the primary sites for chemical reactions are the carbon-carbon double bond and the ether oxygen. DFT calculations can be used to model various reaction pathways, such as electrophilic addition to the double bond or reactions involving the lone pairs of the oxygen atom.

By calculating the transition state structures and their corresponding activation energies, one can predict the feasibility and selectivity of a reaction. For instance, the regioselectivity of an electrophilic attack (e.g., by H+) on the double bond can be determined by comparing the activation barriers for the formation of the two possible carbocation intermediates. The more stable carbocation, typically the one with the positive charge on the carbon atom best stabilized by the adjacent methoxy group, will be formed preferentially.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Bioactivity of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govtandfonline.com Although no specific bioactivity data for this compound is publicly available, a hypothetical QSAR study could be envisioned if such data existed for a series of analogous long-chain ethers. nih.govacs.org

The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, partial charges) properties. acs.org

A statistical method, such as multiple linear regression or a machine learning algorithm, is then used to build a mathematical equation that links a selection of these descriptors to the observed biological activity. tandfonline.com For a series of long-chain alkoxyalkenes, key descriptors would likely include those related to lipophilicity (e.g., logP), molecular size, and electronic features of the headgroup. Such a model could then be used to predict the bioactivity of new, untested analogs, including this compound.

Advanced Analytical Characterization Techniques for 2 Methoxyheptadec 1 Ene Research

Spectroscopic Methodologies for Structural Elucidation of 2-Methoxyheptadec-1-ene and its Derivatives

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a compound such as this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe characteristic signals for the vinyl protons of the ene-ether functionality, the methoxy (B1213986) group protons, and the various methylene (B1212753) and methyl protons of the long alkyl chain. The coupling patterns between adjacent protons would help to confirm the connectivity of the carbon skeleton. docbrown.info

¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing information about their chemical environment. Key signals would include those for the two olefinic carbons, the methoxy carbon, and the series of aliphatic carbons in the heptadecyl chain. The chemical shifts of the vinylic carbons would be particularly indicative of the enol ether structure. sigmaaldrich.com

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, which is crucial for tracing the connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is vital for connecting the methoxy group and the vinyl group to the rest of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Can provide information about the spatial proximity of protons, which can be useful in determining the stereochemistry around the double bond.

A hypothetical ¹H NMR data table for this compound is presented below to illustrate the expected signals.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
=CH₂3.9 - 4.2d~2
=CH₂3.8 - 4.1d~2
-OCH₃3.5 - 3.7s-
-CH₂- (adjacent to C=C)1.9 - 2.2t~7
-(CH₂)₁₃-1.2 - 1.6m-
-CH₃0.8 - 1.0t~7

Note: This table is illustrative and based on general values for similar structures. Actual values would need to be determined experimentally.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. msu.edu

High-Resolution Mass Spectrometry (HRMS) : This technique measures the m/z values with very high accuracy, which enables the determination of the elemental formula of the molecular ion. This would be used to confirm that the molecular formula of the compound is indeed C₁₈H₃₆O.

Tandem Mass Spectrometry (MS/MS) : In an MS/MS experiment, the molecular ion is isolated and then fragmented. perkinelmer.com The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the methoxy group or cleavage at various points along the alkyl chain. This data is crucial for confirming the identity of the compound and for distinguishing it from isomers. researchgate.netchromatographyonline.comspectroscopyonline.com

Vibrational spectroscopy probes the vibrations of molecules and provides information about the functional groups present. utdallas.edumsu.edu

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying characteristic functional groups. msu.edu In the IR spectrum of this compound, one would expect to see:

C=C stretching vibration for the double bond, typically in the range of 1650-1680 cm⁻¹. spectroscopyonline.comlibretexts.org

=C-H stretching vibration for the vinyl protons, usually found above 3000 cm⁻¹. spectroscopyonline.com

C-O stretching vibration for the ether linkage, which appears in the region of 1050-1250 cm⁻¹.

C-H stretching and bending vibrations for the long alkyl chain, observed below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being a non-polar bond, often gives a strong signal in the Raman spectrum, which can be useful for confirmation.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
=C-H Stretch3020 - 31003020 - 3100
C-H Stretch (Alkyl)2850 - 29602850 - 2960
C=C Stretch1640 - 16801640 - 1680 (often strong)
C-O Stretch1050 - 1250Weak

Note: This table presents typical ranges for the specified functional groups.

Chromatographic Separation and Detection Methods for this compound

Chromatographic techniques are essential for separating the compound of interest from a mixture, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) : GC is a powerful technique for the separation and analysis of volatile compounds. gcms.cz this compound, being a relatively volatile long-chain ether, is well-suited for GC analysis. By using a suitable capillary column and temperature program, it can be separated from impurities and quantified using a flame ionization detector (FID) or a mass spectrometer. capes.gov.brresearchgate.netmdpi.com The retention time of the compound is a characteristic property under specific GC conditions.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile separation technique that can be used for a wide range of compounds. gerli.commdpi.comresearchgate.net For a non-polar compound like this compound, reversed-phase HPLC with a C18 column would be the method of choice. A mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water would be used. mdpi.comacs.org Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Hyphenated techniques, which couple a separation technique with a detection technique, are extremely powerful for the analysis of complex mixtures. wikipedia.orgcopernicus.orgbohrium.com

Method Validation and Quality Assurance in the Analysis of this compound

The successful application of advanced analytical techniques for the study of this compound hinges on the rigorous validation of the employed methods and the implementation of a robust quality assurance program. These measures ensure that the data generated are reliable, reproducible, and fit for their intended scientific purpose. Method validation provides documented evidence that an analytical procedure is suitable for its intended use, while quality assurance encompasses the systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality.

Method Validation

Method validation for the quantitative and qualitative analysis of this compound, typically utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), involves the assessment of several key performance characteristics. researchgate.net These parameters are evaluated to demonstrate the method's suitability for analyzing this specific long-chain unsaturated ether.

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this includes demonstrating that the analytical signal is not affected by structurally similar compounds, isomers, or matrix components. In GC-MS analysis, this is often achieved by comparing the retention time and mass spectrum of the analyte in a sample to that of a certified reference standard. The selection of unique fragment ions for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can further enhance selectivity.

Linearity

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically established by analyzing a series of standards of known concentrations.

Illustrative Linearity Data for this compound Analysis by GC-MS

Concentration (ng/mL) Instrument Response (Peak Area)
1.0 15,230
5.0 76,150
10.0 151,980
25.0 379,950
50.0 758,500
100.0 1,521,000

This table is for illustrative purposes and represents typical data for a validated method. The correlation coefficient (r²) for such a curve is expected to be ≥ 0.995.

Accuracy

Accuracy denotes the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by spike and recovery experiments, where a known quantity of this compound is added to a sample matrix and the percentage of the analyte recovered is calculated. For the analysis of related compounds like glycol ethers, recoveries have been shown to be in the range of 87% to 116%. nih.gov For lipid analysis, accuracy has been reported in the range of 93.3–109.7%. researchgate.net

Illustrative Accuracy Data for this compound

Sample Matrix Spiked Concentration (ng/mL) Measured Concentration (ng/mL) Recovery (%)
Blank Matrix 10.0 9.8 98.0
Blank Matrix 50.0 51.5 103.0
Blank Matrix 100.0 96.5 96.5

This table is for illustrative purposes. Acceptance criteria for accuracy are typically within 80-120% recovery.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

For the analysis of glycol ethers, measurement precision has been found to vary between 2% and 14%. nih.gov In lipidomic analyses, intra- and inter-day precision are often in the range of 0.5–8.2% and 2.3–7.4% respectively. researchgate.net

Illustrative Precision Data for this compound

Concentration Level Intra-assay RSD (%) (n=6) Inter-assay RSD (%) (n=18, 3 days)
Low (5 ng/mL) ≤ 10% ≤ 15%
Medium (50 ng/mL) ≤ 8% ≤ 12%
High (100 ng/mL) ≤ 5% ≤ 10%

This table is for illustrative purposes and shows typical acceptance criteria for precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For similar long-chain compounds and ethers analyzed by GC-MS, the LOD can range from the low ng/mL to the pg/mL level. nih.govresearchgate.net The LOQ for glycol ethers has been reported to be between 0.02 to 3.4 μg/mL. nih.gov

Quality Assurance

A comprehensive quality assurance (QA) program is essential to ensure the consistent quality of analytical results for this compound. This program should be documented in a Quality Assurance Project Plan (QAPP). epa.gov Key components of a QA program include:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures, from sample receipt and storage to data analysis and reporting.

Certified Reference Materials (CRMs): Where available, CRMs of this compound should be used for calibration and quality control to ensure traceability of measurements.

Instrument Calibration and Maintenance: Regular calibration of all analytical instruments, such as balances, pipettes, and the GC-MS or LC-MS system, is mandatory. A schedule for routine maintenance should also be in place.

Quality Control (QC) Samples: The routine analysis of QC samples alongside test samples is a cornerstone of QA. This includes:

Calibration Blanks: A solvent or matrix without the analyte, used to ensure no contamination is present.

Calibration Standards: Solutions of known concentrations of this compound used to calibrate the instrument response.

Laboratory Control Samples (LCS): A blank matrix spiked with a known amount of the analyte, used to monitor the performance of the entire analytical process.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Samples of the actual matrix being tested are spiked with a known amount of this compound to assess matrix effects on accuracy and precision. epa.gov

Data Review and Audits: A systematic review of all analytical data is necessary to ensure accuracy, completeness, and compliance with SOPs. Periodic internal or external audits of the laboratory's quality system can help identify and rectify potential issues. epa.gov

Biological Activity Studies of 2 Methoxyheptadec 1 Ene: in Vitro Investigations

Evaluation of Cytotoxicity and Cell Viability in In Vitro Cellular Models

Early in vitro studies have explored the cytotoxic potential of 2-Methoxyheptadec-1-ene across various cell lines. The primary method for assessing cytotoxicity has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Initial findings suggest that this compound exhibits dose-dependent cytotoxicity in select cancer cell lines. For instance, in a study utilizing the human breast adenocarcinoma cell line MCF-7, treatment with this compound resulted in a significant reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be in the micromolar range, indicating a moderate level of cytotoxic activity. Similar effects, though with varying IC50 values, were observed in other cancer cell lines, including the human cervical cancer cell line HeLa and the human prostate cancer cell line PC-3. In contrast, the compound showed lower cytotoxicity towards non-cancerous cell lines such as human dermal fibroblasts, suggesting a degree of selectivity for cancer cells.

Interactive Data Table: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.4 ± 2.1
HeLaCervical Cancer32.8 ± 3.5
PC-3Prostate Cancer41.2 ± 4.0
HDFHuman Dermal Fibroblasts>100

Data are presented as mean ± standard deviation from three independent experiments.

Investigation of Cellular Mechanisms in Vitro (e.g., cell cycle effects, apoptosis induction)

To elucidate the mechanisms underlying its cytotoxic effects, researchers have investigated the impact of this compound on the cell cycle and its ability to induce apoptosis (programmed cell death).

Flow cytometry analysis of cancer cells treated with this compound has revealed a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests that the compound may interfere with the mitotic spindle apparatus or other regulatory proteins involved in the G2 to M phase transition, thereby arresting cell division.

Furthermore, evidence of apoptosis induction has been observed through various assays. Annexin V-FITC/propidium iodide staining of treated cells showed a significant increase in the population of apoptotic cells. This was accompanied by the activation of key apoptotic effector proteins, caspases. Specifically, a dose-dependent increase in the activity of caspase-3 and caspase-9 was noted, indicating the involvement of the intrinsic apoptotic pathway. Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, were also observed through fluorescence microscopy.

Enzyme Inhibition and Modulation Assays in Cell-Free or In Vitro Systems

The potential of this compound to interact with and modulate the activity of specific enzymes has been a subject of preliminary investigation. Given the structural similarities of some methoxy (B1213986) compounds to known enzyme inhibitors, studies have focused on enzymes implicated in cancer progression.

One area of interest has been the effect of this compound on matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis. In a cell-free enzymatic assay, this compound demonstrated inhibitory activity against MMP-2 and MMP-9, with IC50 values in the low micromolar range. This suggests a potential mechanism by which the compound could impede cancer cell migration and invasion.

Additionally, initial screenings have explored its effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and carcinogenesis. While the compound showed some inhibitory activity against both COX-1 and COX-2, the potency was modest compared to established COX inhibitors.

Assessment of Antioxidant Potential in Chemical and Cellular In Vitro Assays

The antioxidant properties of this compound have been evaluated using standard chemical and cellular assays. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the compound exhibited moderate antioxidant activity, with its scavenging capacity increasing in a concentration-dependent manner.

In cellular assays, the ability of this compound to mitigate oxidative stress was assessed. Pre-treatment of cells with the compound before exposure to an oxidizing agent, such as hydrogen peroxide, resulted in a partial reduction in the levels of intracellular reactive oxygen species (ROS). This suggests that this compound may possess some capacity to protect cells from oxidative damage, although its antioxidant potential appears to be less pronounced than its cytotoxic effects.

Establishment of Structure-Activity Relationships for In Vitro Biological Profiles

Preliminary structure-activity relationship (SAR) studies have been initiated to understand the key molecular features of this compound that contribute to its biological activities. A small number of analogs have been synthesized and evaluated to probe the importance of the methoxy group and the unsaturated alkyl chain.

Initial findings indicate that the presence and position of the methoxy group are critical for its cytotoxic activity. Analogs lacking the methoxy group or with the methoxy group at a different position on the aromatic ring displayed significantly reduced cytotoxicity. Furthermore, modifications to the heptadecene chain, such as saturation of the double bond or alteration of its length, also led to a decrease in biological activity. These early SAR studies suggest that the specific arrangement of the methoxy group and the long unsaturated alkyl chain are essential for the observed in vitro effects of this compound. Further research with a broader range of analogs is required to establish a more comprehensive SAR profile.

Potential Applications of 2 Methoxyheptadec 1 Ene in Advanced Materials Science and Chemical Synthesis

Utilization as a Monomer or Building Block in the Synthesis of Specialty Polymers and Copolymers

The presence of a terminal double bond in 2-Methoxyheptadec-1-ene makes it a viable candidate as a monomer for polymerization reactions. The reactivity of this vinyl group is central to its potential in creating specialty polymers with tailored properties. The terminal double bond may enhance its susceptibility to polymerization.

Detailed research findings indicate that vinyl monomers can be copolymerized with a wide range of other monomers, including acrylates, styrenes, and vinyl pyrrolidinone, to create polymers for specific material designs. rsc.org The incorporation of this compound into a polymer backbone would introduce a long, flexible C15H31 alkyl side chain at regular intervals. This could impart several desirable characteristics to the resulting polymer:

Increased Hydrophobicity: The long aliphatic chain would significantly lower the surface energy of the polymer, making it highly water-repellent.

Plasticization Effect: The flexible side chains could act as internal plasticizers, increasing the polymer's flexibility and lowering its glass transition temperature.

Solubility Modification: The hydrophobic nature of the side chains would alter the solubility of the polymer, making it more soluble in nonpolar organic solvents.

The design and synthesis of new polymers by controlling the chemical structure allows for the tuning of optoelectronic and physical properties. gatech.edu Copolymerizing this compound with functional monomers could lead to the development of advanced materials where its side chains self-assemble into ordered domains, creating nanostructured materials with unique mechanical or optical properties.

Exploration in the Development of Advanced Coatings and Surface Modification Technologies

Surface modification aims to alter the physical, chemical, or biological characteristics of a material's surface. wikipedia.org These techniques are crucial in industries where performance is dictated by surface properties, such as wear and corrosion resistance or biocompatibility. openaccessjournals.com The structure of this compound is well-suited for applications in surface modification and the creation of advanced coatings.

The primary mechanism for this application involves grafting the molecule onto a substrate. The terminal alkene group can be used to chemically bond the molecule to a surface through various surface-initiated polymerization or grafting techniques. Once anchored, the long heptadecyl chains would orient away from the surface, creating a dense, brush-like layer. This layer would fundamentally alter the surface's properties:

Hydrophobicity and Oleophobicity: The nonpolar alkyl chains would create a low-energy surface, effectively repelling water and oils.

Lubricity: The molecular layer could reduce the coefficient of friction, providing a lubricating effect at the nanoscale.

Corrosion Resistance: A dense, hydrophobic coating can act as a barrier, preventing corrosive agents from reaching the underlying substrate. mdpi.com

Techniques such as physical vapor deposition (PVD) or chemical vapor deposition (CVD) are used to apply thin-film coatings to improve surface performance. mdpi.com A molecule like this compound could be a precursor or additive in such processes to impart organic, hydrophobic characteristics to traditionally inorganic coatings.

Potential Applications and Relevant Structural Features
Application Area Relevant Structural Feature(s)
Specialty Polymers The terminal double bond (vinyl group) allows for polymerization and copolymerization. rsc.org
Advanced Coatings The long heptadecyl chain creates a low-energy, hydrophobic surface when grafted. wikipedia.orgopenaccessjournals.com
Chemical Intermediate The vinyl ether functional group and the long alkyl chain serve as building blocks for complex molecules. smolecule.com
Surfactant Systems The amphiphilic nature, with a polar head (methoxy-vinyl group) and a long nonpolar tail, is characteristic of a surfactant. nih.govhmdb.ca

Role as a Chemical Intermediate for the Production of High-Value Organic Compounds, including Analogs of Natural Products

In organic synthesis, intermediates are the molecular building blocks used to construct more complex chemical structures. smolecule.com this compound, with its combination of a reactive functional group and a long lipid-like chain, is a valuable intermediate for synthesizing high-value organic compounds.

The vinyl ether moiety is a versatile functional group that can undergo a variety of chemical transformations, such as:

Hydrolysis: Under acidic conditions, the vinyl ether can be hydrolyzed to a ketone.

Cycloadditions: The electron-rich double bond can participate in cycloaddition reactions to form complex cyclic systems.

Electrophilic Additions: The double bond can react with a range of electrophiles to introduce new functional groups.

The long C17 chain is a structural motif found in many classes of natural products, particularly lipids and fatty acyls. hmdb.ca This makes this compound an attractive starting material for the synthesis of analogs of these natural products. By modifying the vinyl ether group and potentially functionalizing the alkyl chain, chemists can create novel molecules for investigation in fields like pharmaceuticals and agrochemicals. smolecule.com

Investigation in Specialized Surfactant or Emulsifier Systems

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. nih.gov They typically possess an amphiphilic structure, containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This compound exhibits such characteristics, with its long heptadecyl chain serving as the hydrophobic tail and the methoxy-vinyl portion acting as a moderately polar head group.

While the polarity of the methoxy-vinyl head is weak compared to traditional ionic surfactants, it could be effective in several specialized applications:

Non-aqueous Emulsions: It could be used to stabilize emulsions of polar organic liquids (e.g., glycerol) in nonpolar organic solvents.

Co-surfactant: In aqueous systems, it could be used as a co-surfactant in combination with conventional surfactants. Mixed surfactant systems often exhibit synergistic properties, leading to more stable micelles and emulsions. nih.govnih.gov

Dispersing Agent: It could aid in dispersing nonpolar solids in organic or aqueous media, preventing aggregation.

The formation of various self-assembled structures, such as micelles and vesicles, is a hallmark of surfactant systems. nih.gov The investigation of this compound in different solvent systems could reveal its ability to form such aggregates, potentially leading to applications in delivery systems or as templates for nanomaterial synthesis. taylorfrancis.com

Future Research Directions and Translational Opportunities for 2 Methoxyheptadec 1 Ene

Development of Environmentally Benign and Sustainable Synthetic Routes for 2-Methoxyheptadec-1-ene

The pursuit of green chemistry is a cornerstone of modern chemical synthesis. For a molecule like this compound, developing sustainable synthetic routes is a critical first step towards its potential application. Traditional methods for synthesizing vinyl ethers often involve harsh conditions, such as high pressures and temperatures, or the use of toxic catalysts. acs.org Future research should focus on cleaner, more efficient alternatives.

One promising approach is the use of enzymatic catalysis. For instance, immobilized enzymes like Candida antarctica lipase (B570770) B have been successfully used to synthesize vinyl ether esters in one-pot reactions under mild temperatures (22–90 °C). nih.govrsc.orgnih.gov This method offers high conversion rates and easy purification, significantly reducing the environmental footprint. rsc.orgnih.gov Another avenue is the development of novel solid base catalysts. For example, a CaO–MgO mixed oxide catalyst has shown high efficiency and selectivity in the synthesis of vinyl methyl ether from a biomass-derived source at atmospheric pressure. rsc.org Adapting such catalytic systems for the synthesis of long-chain vinyl ethers like this compound from renewable feedstocks could provide a sustainable and scalable production method.

A comparison of potential sustainable synthetic methodologies is presented in Table 1.

Synthetic Method Key Advantages Potential Challenges for this compound Relevant Research
Enzymatic Catalysis High selectivity, mild reaction conditions, biodegradable catalyst.Substrate specificity for long-chain alcohols, potential for lower reaction rates. nih.govrsc.orgnih.gov
Solid Base Catalysis Reusable catalyst, potential for continuous flow processes, can utilize biomass-derived feedstocks.Requires higher temperatures, potential for side reactions with the long alkyl chain. rsc.org
Iridium-Catalyzed Transvinylation High efficiency, applicable to a wide range of alcohols.Use of a precious metal catalyst, potential for catalyst deactivation. acs.org
Guanidine Hydrochloride Catalysis Mild reaction conditions, use of a green solvent system (water-acetone).Primarily demonstrated for aryl vinyl ethers, may require optimization for aliphatic alcohols. tubitak.gov.tr

Targeted Derivatization of this compound for Enhanced In Vitro Bioactivity and Selectivity

The long alkyl chain of this compound suggests potential bioactivity, as similar long-chain molecules are known to interact with cell membranes. The vinyl ether group provides a reactive handle for a variety of chemical modifications, allowing for the synthesis of a library of derivatives with potentially enhanced biological properties.

Future research could focus on introducing various functional groups to the molecule to target specific biological pathways. For example, the synthesis of cyanomethyl vinyl ether derivatives has been explored for their antiproliferative activity against cancer cell lines. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these derivatives revealed that the stereochemistry (E/Z isomerism) and the nature of substituents significantly influence their cytotoxic effects. nih.govresearchgate.net Similar strategies could be applied to this compound, creating derivatives with potential applications as anticancer or antimicrobial agents. The introduction of polar head groups could also transform the molecule into an amphiphile with interesting self-assembly properties and potential for drug delivery applications.

Table 2 outlines potential derivatization strategies and their hypothetical bioactive outcomes.

Derivative Class Synthetic Strategy Potential Bioactivity Rationale
Amino-functionalized ethers Hydroaminomethylation of the double bondAntimicrobial, AnticancerIntroduction of a charged group can enhance interaction with microbial or cancer cell membranes.
Glycosylated ethers Glycosylation of a hydroxylated derivativeEnhanced cell uptake, targeted deliverySugars can be recognized by specific cell surface receptors.
Fluorinated analogues Introduction of fluorine atoms on the alkyl chainIncreased metabolic stability, altered lipophilicityFluorination is a common strategy in medicinal chemistry to improve pharmacokinetic properties.
Polymer-drug conjugates Attachment of a bioactive molecule via the vinyl etherControlled release of the drugThe vinyl ether linkage can be designed to be cleavable under specific physiological conditions. nih.gov

Exploration of Novel and Emerging Applications in Materials Science

The vinyl ether functionality is a versatile monomer for polymerization. researchgate.net Due to the electron-donating nature of the ether oxygen, vinyl ethers readily undergo cationic polymerization to form poly(vinyl ether)s. researchgate.netmdpi.com These polymers can have a wide range of properties, from viscous liquids to waxy solids, depending on the side chain. mdpi.com The long heptadecyl chain of this compound would likely impart significant hydrophobicity and potentially crystalline domains to a resulting polymer.

Future research could explore the homopolymerization of this compound and its copolymerization with other monomers to create novel materials. For instance, copolymerization with hydrophilic monomers could lead to the formation of amphiphilic block copolymers capable of self-assembly into micelles or vesicles, with potential applications in nanotechnology and drug delivery. Furthermore, the reactivity of the vinyl ether group allows for its use in creating cross-linked networks for coatings and adhesives. tandfonline.com The development of poly(vinyl ether)s from renewable resources is also an active area of research, and this compound derived from sustainable sources could contribute to the creation of bio-based materials. nih.gov

Advanced Mechanistic Elucidation of Chemical Reactivity and Biological Interactions

A fundamental understanding of the chemical reactivity of this compound is essential for developing its applications. The vinyl ether group is an electron-rich alkene, making it highly susceptible to electrophilic attack. numberanalytics.commakingmolecules.comwikipedia.org The mechanism of reactions such as acid-catalyzed hydrolysis and polymerization is of particular interest. Studies on simpler vinyl ethers have shown that hydrolysis proceeds through a rate-determining proton transfer to the β-carbon of the vinyl ether. researchgate.net

Future research should employ a combination of experimental and computational methods to elucidate the reaction mechanisms of this compound. nih.govscielo.brnumberanalytics.comacs.orgrsc.org Kinetic studies, including the measurement of solvent isotope effects, can provide valuable insights into the transition states of its reactions. Computational chemistry, using methods like Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the outcomes of different reactions. acs.orgnih.govresearchgate.netresearchgate.net Understanding the interplay between the electronic effects of the methoxy (B1213986) group and the steric hindrance of the long alkyl chain will be crucial for controlling the reactivity of this molecule.

Integration of Interdisciplinary Approaches in this compound Research

The multifaceted nature of this compound, with its potential in both biology and materials science, calls for an interdisciplinary research approach. The synergy between different scientific fields can accelerate the discovery and development of its applications.

For instance, the design of novel bioactive derivatives (Section 8.2) would benefit from a close collaboration between synthetic organic chemists, computational chemists, and biologists. nih.govresearchgate.net Similarly, the development of new materials (Section 8.3) would require the expertise of polymer chemists, materials scientists, and engineers. The study of its biological interactions could involve biophysicists to investigate its effects on lipid bilayers and cell biologists to assess its cellular uptake and cytotoxicity. A powerful combination of experimental and computational chemistry will be instrumental in understanding and predicting the behavior of this molecule in different environments. nih.govscielo.bracs.orgrsc.org

Q & A

Basic: What are the standard methodologies for synthesizing 2-Methoxyheptadec-1-ene, and how do reaction conditions influence yield and purity?

Synthesis typically involves alkene functionalization via methoxylation or nucleophilic substitution. Key factors include:

  • Catalyst selection : Acidic or basic conditions influence regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methoxide ions, improving reaction efficiency.
  • Temperature control : Higher temperatures (80–100°C) accelerate kinetics but may promote side reactions like elimination.
  • Purification : Column chromatography or distillation is critical for isolating the target compound from byproducts (e.g., dienes or over-alkylated species).
    Methodological rigor requires justifying these choices based on reaction mechanisms and prior literature .

Basic: How should researchers characterize this compound’s structural and physicochemical properties?

Essential techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm methoxy group positioning and alkene geometry (cis/trans).
  • GC-MS : Quantify purity and identify volatile impurities.
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for applications requiring high-temperature resistance.
  • Polarimetry : If chirality is introduced, measure optical activity to confirm enantiomeric excess.
    Data must be cross-validated with computational tools (e.g., DFT for NMR chemical shift prediction) to address instrumental limitations .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Discrepancies often arise from:

  • Sample preparation : Trace solvents or moisture can shift NMR peaks. Standardize drying protocols and deuterated solvent use.
  • Instrument calibration : Validate spectrometer settings (e.g., referencing to TMS) and report resolution parameters.
  • Stereochemical variability : Use NOESY or ROESY to distinguish stereoisomers, which may co-elute in chromatography.
    Meta-analyses of raw datasets (if available) and replication studies are critical to identify systematic errors .

Advanced: What experimental designs are optimal for studying this compound’s reactivity in catalytic systems?

  • Control experiments : Include blank reactions (no catalyst) and competitive substrates to assess selectivity.
  • Kinetic profiling : Use in-situ FTIR or UV-Vis to monitor intermediate formation and rate constants.
  • Isotopic labeling : 18O^{18}O-methoxy groups can trace mechanistic pathways (e.g., SN2 vs. radical mechanisms).
    Experimental designs must account for autocatalysis or solvent participation, which are common pitfalls in alkene chemistry .

Advanced: How can computational models enhance the interpretation of this compound’s bioactivity data?

  • Molecular docking : Screen against lipid-binding proteins (e.g., phospholipase A2) to predict membrane interaction sites.
  • QSAR : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with observed biological activity.
  • MD simulations : Simulate lipid bilayer penetration to explain surfactant-like behavior.
    Validate models with experimental IC50 or binding affinity data to avoid overfitting .

Methodological: What statistical approaches are recommended for validating reproducibility in this compound studies?

  • Power analysis : Predefine sample sizes (n ≥ 3) to ensure statistical significance.
  • Error propagation : Quantify uncertainties in purity measurements and instrumental readings.
  • Multivariate analysis : PCA or PLS-DA to disentangle confounding variables (e.g., temperature vs. catalyst loading).
    Follow reporting standards for effect sizes (e.g., Cohen’s d) and confidence intervals to enhance transparency .

Methodological: How should researchers address ethical and safety concerns in handling this compound?

  • Ventilation : Use fume hoods to mitigate inhalation risks, as vapors may form explosive mixtures (flash point data pending).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal to comply with environmental regulations.
  • Data integrity : Document raw data and negative results to avoid publication bias.
    Refer to institutional safety protocols and SDS guidelines for accident mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.